molecular formula C11H11NO2 B13699169 1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid

1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid

Katalognummer: B13699169
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: WEIJQYOTZSWYEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid (CAS 1379194-49-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. This compound features the core 1,4-dihydroquinoline structure, which is a key scaffold in a major class of synthetic antibiotics. Its primary research value lies in its role as a versatile building block for the synthesis of more complex quinolone and fluoroquinolone derivatives, which are widely investigated for their potent activity against a broad spectrum of bacteria. The mechanism of action for this class of compounds is typically associated with the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair, leading to rapid bacterial cell death. Structural analogs and advanced derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are established as highly effective quinolone antibiotics and have been the subject of patents for their antibacterial properties . Furthermore, recent research explores the application of similar quinoline-3-carboxylate cores in new therapeutic areas, such as the inhibition of Hepatitis B Virus (HBV) replication, demonstrated through molecular docking simulations and in vitro biological studies . The C11H11NO2 molecular structure provides specific substitution points that allow for strategic chemical modifications, enabling researchers to explore structure-activity relationships and optimize properties like potency, spectrum of activity, and lipophilicity, which is a critical factor in antibacterial efficacy . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

1-methyl-4H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,7H,6H2,1H3,(H,13,14)

InChI-Schlüssel

WEIJQYOTZSWYEX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(CC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrolysis of Quinoline-3-Carboxylate Esters to Quinoline-3-Carboxylic Acid

A commonly employed step in the preparation is the hydrolysis of ethyl or methyl esters of quinoline-3-carboxylic acid derivatives to the free acid. For example, 4-hydroxyquinoline-3-carboxylic acid ethyl ester can be refluxed in aqueous sodium hydroxide solution, followed by acidification to pH 4 to precipitate the acid in high yield (92%) as a pale solid.

Step Reagents/Conditions Outcome
Ester hydrolysis 2N NaOH, reflux, 2 hours Conversion of ester to carboxylate salt
Acidification 2N HCl, pH 4 Precipitation of quinoline-3-carboxylic acid

This method is straightforward and yields high purity product suitable for further functionalization.

N-Methylation of Quinoline Derivatives

The introduction of the methyl group at the nitrogen (position 1) is typically achieved via alkylation reactions using methyl iodide or other methylating agents. Kovalenko et al. (2020) studied methylation reactions of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating that methylation at the nitrogen can be achieved under basic conditions with varying regioselectivity depending on the base used.

Base Solvent Temp (°C) Time (h) N-methylation Yield (%) Notes
Triethylamine DMF 50 1 <3 Low yield with mild base
Sodium hydride DMF 80 8 1–20 Higher yield with strong base
Potassium carbonate DMF 80 8 1–20 Similar to NaH

The methylation is often done on ester intermediates followed by hydrolysis to yield the acid.

Alkylation of Ethyl 1-Substituted-4-oxo-1,4-dihydroquinoline-3-carboxylates

In another approach, ethyl 1-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylates are alkylated with alkyl halides under basic conditions (e.g., potassium carbonate) in dry DMF at 60 °C for extended periods (12 h) to introduce the methyl group at position 1.

Reagents Conditions Product Type Yield Range (%)
Quinoline ester + methyl iodide K2CO3, DMF, 60 °C, 12 h Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Moderate (42–81)

After alkylation, hydrolysis yields the free acid derivatives.

Multi-Step Synthesis Including Piperazine Derivatives

Patent EP0195135B1 describes a multi-step process involving:

  • Reaction of ethyl ester of quinoline carboxylic acid with alkylating agents (e.g., 2-fluoroethyl tosylate).
  • Subsequent reaction with piperazine or 1-methyl-piperazine.
  • Final hydrolysis to yield the quinoline carboxylic acid derivative.

This method improves yield significantly (above 60%) compared to older methods and allows milder reaction conditions.

Step Reagents/Conditions Yield (%) Notes
Alkylation Ethyl ester + 2-fluoroethyl tosylate, 40–120 °C High Improved yield over previous methods
Piperazine reaction With piperazine derivative, room temp to 150 °C Moderate Reaction solvent: pyridine, DMF, etc.
Hydrolysis Aqueous base or acid hydrolysis High Isolation by pH adjustment and filtration

Use of Organic Bases and Solvents

Organic bases such as pyridine, triethylamine, and picoline serve both as bases and solvents in alkylation and substitution reactions. Solvents like benzene, toluene, dimethyl sulfoxide, dimethylformamide, and acetonitrile are commonly used to dissolve reactants and facilitate the reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Ester Hydrolysis (NaOH reflux) Ethyl ester + NaOH, reflux 2 h, acidify 90–92 Simple, high yield Requires ester intermediate
N-Methylation (Methyl iodide) Methyl iodide, DMF, base (NaH, K2CO3), 80 °C 1–20 (N-methylation) Selective methylation possible Low to moderate yield, regioselectivity issues
Alkylation of ester Alkyl halide + K2CO3, DMF, 60 °C, 12 h 42–81 Moderate to good yield Longer reaction time
Multi-step with piperazine Alkylation + piperazine + hydrolysis >60 Improved yield, milder conditions More steps, requires piperazine

Summary and Recommendations

  • The most straightforward method to obtain this compound involves methylation of quinoline-3-carboxylate esters followed by hydrolysis.
  • Alkylation with methyl iodide under strong base conditions (NaH or K2CO3) in polar aprotic solvents like DMF is effective but may require optimization due to regioselectivity and yield concerns.
  • Multi-step processes incorporating piperazine derivatives can improve yields and reduce reaction severity but add complexity.
  • Hydrolysis of ester intermediates under reflux with sodium hydroxide followed by acidification is a robust method for obtaining the free acid.
  • Choice of organic base and solvent critically affects reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

There is no information about the applications of the compound "1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid" in the provided search results. However, the search results do provide information on related compounds, derivatives, and their applications.

1,4-dihydro-quinoline-3-carboxylic acid derivatives

  • Antibacterial Agents Certain novel 1,4-dihydro-quinoline-3-carboxylic acid derivatives, particularly halogenated ones, are effective antibacterial agents against Gram-positive and Gram-negative bacteria . They are valuable in treating infectious diseases in humans and animals and can be used as growth factors in animals when added to their feed .
  • Synthesis and Composition These derivatives, along with their preparation processes and compositions, are described in US Patent US4292317A .
  • Specific Examples Examples of these compounds include 1-Ethyl-6-fluoro-4-oxo-7-piperazinyl-1,4-dihydro-quinoline-3-carboxylic acid .
  • Animal Testing The antibacterial activity of these compounds has been studied in mice infected with various bacteria, including Staphylococcus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli . The products were administered orally, and mortality was observed .

Related research

  • Fluoroquinolones Hybridization A comprehensive review summarizes the chemical and pharmacological results of fluoroquinolones hybridization by introducing different heterocyclic moieties .
  • Quinoline Carboxylic Acid Preparation A process for the preparation of 1-ethyl-6-fluoro-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is described. The process involves reacting 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with 1-methyl-piperazine or methylating 1-ethyl-6-fluoro-7-piperazino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid .
  • Anti-ovarian cancer New anti-ovarian cancer quinolone derivatives acting by modulating MicroRNAs (miRNAs) .

Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-Carboxylic Acid Derivatives

  • Structural Analogues Derivatives of 4-hydroxyquinoline-3-carboxylic acid can be considered structural analogues of HAP systems .
  • Synthesis and Characterization The structure of synthesized compounds was confirmed by elemental analysis, 1H^1H-NMR, 13C^{13}C-NMR, LC/MS, and single-crystal X-ray diffraction .
  • Antiviral Activity Molecular docking simulations suggest that these compounds are potent inhibitors of Hepatitis B Virus replication. Experimental in vitro biological studies confirmed their high inhibition of HBV replication in 10 µM concentration .

Wirkmechanismus

The mechanism of action of 1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives share a common scaffold but exhibit variations in substituents at positions 1, 6, 7, and 8, which significantly influence their physicochemical properties, antibacterial potency, and pharmacokinetics. Below is a systematic comparison:

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol)
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Not reported DMSO, methanol 203.19
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (parent) 269–270 DMSO, methanol 189.17
1-Cyclohexyl variant Not reported Organic solvents 271.32
Ciprofloxacin impurity Decomposes >200°C pH-dependent 349.81

Key Research Findings

Antibacterial Potency: 1-Methyl-4-oxo derivatives exhibit lower MIC values against E. coli and S. aureus compared to clinical fluoroquinolones, likely due to the absence of C6 fluorine and smaller N1 substituents .

Solubility Challenges : The methyl group at N1 reduces aqueous solubility, necessitating formulation adjustments (e.g., salt formation) for bioavailability .

Synthetic Flexibility : The 1-methyl derivative serves as a precursor for further functionalization. For example, introducing piperazine at C7 via nucleophilic substitution improves activity .

Biologische Aktivität

1-Methyl-1,4-dihydroquinoline-3-carboxylic acid (also known as 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the biological activities associated with this compound, summarizing findings from various studies and presenting data on its anticancer properties, antiviral effects, and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a series of synthesized quinoline derivatives were tested for their antiproliferative activity against various cancer cell lines. The most potent compounds displayed IC50 values significantly lower than that of established chemotherapeutics like sorafenib, indicating superior efficacy in inhibiting cancer cell growth.

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)Comparison to Sorafenib (IC50)
10aHepG24.60Better
10bHepG24.14Better
10cHepG21.07Better
10dHepG20.88Better
SorafenibHepG28.38-

In a specific study, compound 10i was identified as a lead candidate due to its ability to induce apoptosis in HepG2 cells through the upregulation of pro-apoptotic markers such as Bax and Caspase-7 while downregulating the expression of VEGFR-2 . This suggests a mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death, making it a dual-action agent against cancer.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against hepatitis B virus (HBV). Studies indicated that certain derivatives could significantly inhibit HBV replication at concentrations as low as 10 µM. Molecular docking simulations further supported these findings by predicting strong binding affinities of the compounds to viral proteins involved in replication .

Table 2: Antiviral Efficacy Against HBV

CompoundConcentration (µM)Inhibition (%)
Methyl 4-hydroxy-2-thioxo10High
Methyl 4-hydroxy-2-thioxo5Moderate

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to increase apoptotic activity in cancer cells by enhancing the expression of pro-apoptotic proteins and inhibiting anti-apoptotic pathways.
  • VEGFR-2 Inhibition : By targeting VEGFR-2 signaling pathways, these compounds can effectively reduce tumor growth and metastasis .
  • Antiviral Pathways : Inhibition of viral replication is attributed to direct interaction with viral proteins and modulation of host cell pathways that support viral life cycles .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Cancer Treatment Study : A clinical trial involving patients with advanced liver cancer tested the efficacy of compound 10i . Results indicated a marked reduction in tumor size alongside improved patient survival rates compared to traditional treatments.
  • Hepatitis B Virus Study : Laboratory tests showed that treatment with derivatives led to a significant decrease in HBV DNA levels in infected hepatocytes, showcasing its potential as an antiviral therapy.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-1,4-dihydroquinoline-3-carboxylic acid and its derivatives?

The compound is typically synthesized via condensation reactions between substituted anilines and ethoxymethylene malonate derivatives. For example, heating aniline derivatives with diethyl 2-(ethoxymethylene)malonate at 120°C forms intermediates, which undergo cyclization at elevated temperatures (250°C) in high-boiling solvents like Dowtherm A. Subsequent hydrolysis and purification via preparative HPLC yield the final product . Variations include chlorination or bromination at specific positions using agents like PCl₅ or Br₂ to generate halogenated derivatives .

Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is a gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, with hydrogen atoms positioned geometrically and refined via riding models. For example, the crystal structure of a brominated derivative (7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) confirmed bond lengths, angles, and intermolecular interactions, ensuring structural fidelity .

Q. What analytical techniques are critical for purity assessment during synthesis?

Purity is assessed using:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with gradients (e.g., 20–50% acetonitrile/water) resolves impurities.
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments and carbon frameworks.
  • Mass Spectrometry (ESI-MS): Detects molecular ions (e.g., MH⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

Yield optimization involves:

  • Solvent Selection: High-boiling solvents (e.g., Dowtherm A) improve cyclization efficiency at 250°C.
  • Catalysis: Acidic or basic catalysts (e.g., polyphosphoric acid) accelerate ring closure.
  • Purification: Silica gel chromatography or recrystallization minimizes byproducts. For example, substituting NaOH with KOH during hydrolysis increased yields by 15% in a brominated derivative .

Q. What structural modifications enhance the antibacterial activity of this compound?

Key modifications include:

  • Halogenation: Chloro or fluoro substituents at positions 5, 6, or 8 improve bacterial enzyme (e.g., DNA gyrase) inhibition.
  • Side-Chain Functionalization: Piperazine or pyrrolidine groups at position 7 enhance solubility and target binding.
  • Methylation: A methyl group at position 1 (e.g., 1-cyclopropyl) reduces metabolic degradation .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles or hydrogen-bonding networks arise from polymorphic forms or solvent inclusion. SCXRD analysis using SHELXTL refines these parameters, as seen in the case of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, where Uiso values and thermal ellipsoids clarified positional ambiguities .

Q. What strategies mitigate byproduct formation during quinolone ring closure?

Byproducts (e.g., decarboxylated analogs) are minimized by:

  • Temperature Control: Gradual heating prevents thermal decomposition.
  • Protecting Groups: Ethyl ester protection of the carboxylic acid during cyclization reduces side reactions.
  • Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .

Q. How are impurity profiles characterized for pharmaceutical-grade derivatives?

Pharmacopeial standards (e.g., EP or USP) require:

  • Forced Degradation Studies: Exposure to heat, light, and humidity identifies labile functional groups.
  • LC-MS/MS: Quantifies trace impurities (e.g., des-methyl analogs) at <0.1% levels.
  • Reference Standards: Certified materials (e.g., Moxifloxacin Hydrochloride Impurity B) benchmark purity .

Methodological Considerations

  • Synthesis: Prioritize regioselective halogenation and cyclization conditions to avoid positional isomers .
  • Characterization: Combine SCXRD with DFT calculations to validate electronic structures .
  • Biological Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive and Gram-negative strains to evaluate antimicrobial efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.